molecular formula C16H23BF3NO3 B597253 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CAS No. 1256359-93-9

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Cat. No. B597253
CAS RN: 1256359-93-9
M. Wt: 345.169
InChI Key: XIGQSTXYSFRQSD-UHFFFAOYSA-N
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Description

“2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine” is also known as "2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, pinacol ester" . It is a chemical compound with the molecular formula C16H23BF3NO3 and a molecular weight of 345.169.


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with isobutoxy, trifluoromethyl, and a tetramethyl-dioxaborolan-2-yl group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

The research on compounds related to 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine mainly focuses on their synthesis, structural characterization, and potential applications in various fields of chemistry. A key study involves the synthesis and crystal structure analysis of boric acid ester intermediates, showcasing their importance in organic synthesis. These intermediates are obtained through multi-step substitution reactions, confirmed by techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study explores the molecular structures through density functional theory (DFT), comparing them with X-ray values to validate the synthesis methods and structural predictions (Huang et al., 2021).

Crystallographic and Conformational Analyses

Further research into similar compounds includes crystallographic and conformational analyses, emphasizing the significance of these compounds in understanding molecular geometry and reactivity. The orientation of dioxaborolane rings and bond angles within the molecules are studied, providing insights into their chemical reactivity and stability. Ab initio calculations, including HOMO and LUMO analyses, offer a deeper understanding of the electronic structure and its correlation with reactivity (Sopková-de Oliveira Santos et al., 2003).

Application in Organic Synthesis

The application of these compounds in organic synthesis, particularly in Suzuki coupling reactions, is another area of focus. Studies have demonstrated the use of related boronic esters in the preparation of complex organic molecules, showcasing their role in facilitating bond formations essential for the synthesis of pharmaceuticals and materials. This research highlights the versatility of such compounds in contributing to the development of new synthetic methodologies (Li et al., 2005).

Physicochemical Properties and Theoretical Studies

In addition to experimental studies, theoretical investigations on the physicochemical properties of these compounds have been conducted. DFT studies provide valuable insights into the molecular electrostatic potential, frontier molecular orbitals, and other physicochemical characteristics. These properties are crucial for understanding the behavior of these compounds in chemical reactions and their potential applications in various areas of chemistry and material science (Liao et al., 2022).

Catalysis and Asymmetric Synthesis

Research on related compounds also extends to their application in catalysis and asymmetric synthesis. The development of catalytic methods for selective reactions, such as enantioselective borane reduction of benzyl oximes, illustrates the potential of these compounds in facilitating stereoselective synthesis, a critical aspect of pharmaceutical chemistry (Huang et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for the use and study of this compound are not specified in the available resources. Given its complex structure, it may have potential applications in various fields of chemistry .

properties

IUPAC Name

2-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BF3NO3/c1-10(2)9-22-13-12(7-11(8-21-13)16(18,19)20)17-23-14(3,4)15(5,6)24-17/h7-8,10H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGQSTXYSFRQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682305
Record name 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

CAS RN

1256359-93-9
Record name 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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